molecular formula C20H14MgN4 B1180489 Mg(II) Porphine CAS No. 13007-95-9

Mg(II) Porphine

Cat. No. B1180489
CAS RN: 13007-95-9
M. Wt: 334.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Mg(II) Porphyrins has been widely explored, with methods aiming to enhance their structural specificity and functional capabilities. Ghosh et al. (2010) synthesized meso-tetrasubstituted Mg(II) porphyrins, revealing the influence of meso-substituents on the electronic properties of these complexes through a combined experimental and theoretical study (Ghosh et al., 2010).

Molecular Structure Analysis

The molecular structure of Mg(II) Porphyrins has been elucidated through various spectroscopic and X-ray crystallography techniques. Studies have demonstrated how different substituents and ligands influence the conformation and electronic structure of Mg(II) Porphyrins, affecting their chemical and physical properties (Ghosh et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving Mg(II) Porphyrins include coordination with various ligands, oxidation-reduction processes, and applications in catalysis. The study by Ema et al. (2014) on bifunctional Mg(II) porphyrin catalysts for synthesizing cyclic carbonates from epoxides and CO2 highlights the catalytic efficiency and mechanistic insights into the role of Mg(II) Porphyrins in synthetic chemistry (Ema et al., 2014).

Physical Properties Analysis

The physical properties of Mg(II) Porphyrins, such as absorption and emission spectra, reflect their potential applications in materials science and photophysics. The work by Schneider et al. (2015) provides insight into the adsorption of tetraphenyl-porphyrin on MgO nanocubes and the subsequent metalation reaction, offering a novel perspective on the interaction between Mg(II) Porphyrins and nanostructured surfaces (Schneider et al., 2015).

Chemical Properties Analysis

The chemical properties of Mg(II) Porphyrins, including reactivity, coordination chemistry, and electron transfer capabilities, are central to their application in catalysis, energy conversion, and as models for biological systems. Studies like those by Ema et al. (2014) underscore the versatility and potential of Mg(II) Porphyrins in chemical transformations (Ema et al., 2014).

Scientific Research Applications

  • Synthesis and Derivatization : Mg(II) Porphine can be directly synthesized using 1-formyldipyrromethane, offering advantages such as simplicity, high concentration, and chromatography-free purification. It exhibits good solubility in common organic solvents, making it a valuable core scaffold for derivatization (Dogutan, Ptaszek, & Lindsey, 2007).

  • Electroactive Polymeric Materials : Electrochemical oxidation of Mg(II) Porphine leads to the formation of electroactive polymers. These polymers demonstrate reversible transitions between electron-conducting and insulating states depending on the electrode potential, with potential applications in electronic devices (Vorotyntsev, Konev, Devillers, Bezverkhyy, & Heintz, 2011).

  • Electropolymerization and Redox Reactivity : The redox reactivity of Mg(II) Porphine has been explored, revealing that its electropolymerization involves multiple intermolecular associations. This research provides insight into the origins of electropolymerization, which is crucial for developing new polymeric materials (Devillers, Lucas, Dimé, Rousselin, & Mugnier, 2010).

  • Spectroelectrochemistry and Molecular Structure Characterization : In situ UV-visible spectroelectrochemistry has been used to characterize the macromolecular structure of electroactive polymers derived from Mg(II) Porphine. This approach provides insights into the number of covalent bonds linking monomer units within polymers (Konev et al., 2015).

  • Electrochemical Quartz Crystal Microbalance Studies : The electropolymerization process of Mg(II) Porphine has been examined using the electrochemical quartz crystal microbalance method. This study helps in understanding material and charge balances, crucial for the development of electroactive materials (Istakova et al., 2020).

  • Functionalization and Crystallographic Studies : Mg(II) Porphine has been functionally modified through regioselective processes, and its crystallographic structure has been characterized. These modifications have potential applications in materials science (Devillers, Dimé, Cattey, & Lucas, 2011).

  • Applications in CO2 Adsorption : A study on a Mg(II)-based coordination material demonstrated its high capacity for CO2 adsorption, indicating potential applications in environmental and energy sectors (Bohnsack et al., 2011).

  • Photodynamic Therapy for Rheumatoid Arthritis : Mg(II) Porphine has been evaluated as a carrier for photosensitizers in the treatment of rheumatoid arthritis through photodynamic therapy, showing potential in medical applications (Gallardo-Villagrán et al., 2021).

Safety And Hazards

Mg(II) Porphine should be handled with care. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The electropolymerization process of Mg(II) Porphine at a low oxidation potential from its acetonitrile solutions of various concentrations has been studied via the in situ electrochemical quartz crystal microbalance method (EQCM) . This research could pave the way for future studies on the applications of Mg(II) Porphine in various fields.

properties

InChI

InChI=1S/C20H14N4.Mg/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12,21-22H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAFGIQLHHTYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2.[Mg]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14MgN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726351
Record name Magnesium--porphyrin (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mg(II) Porphine

CAS RN

13007-95-9
Record name Magnesium--porphyrin (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mg(II) Porphine
Reactant of Route 2
Mg(II) Porphine
Reactant of Route 3
Mg(II) Porphine
Reactant of Route 4
Mg(II) Porphine
Reactant of Route 5
Mg(II) Porphine
Reactant of Route 6
Mg(II) Porphine

Citations

For This Compound
37
Citations
SD Rolle, DV Konev, CH Devillers, KV Lizgina… - Electrochimica …, 2016 - Elsevier
This paper presents an easy, efficient and reproducible way to obtain cobalt polyporphine films. A fast three step process (less than one hour) based on electrosynthesis of magnesium …
Number of citations: 19 www.sciencedirect.com
DK Dogutan, M Ptaszek, JS Lindsey - The Journal of organic …, 2007 - ACS Publications
The reaction of 1-formyldipyrromethane (100 mM) in toluene at 115 C containing DBU (10 mol equiv) and MgBr 2 (3 mol equiv) in the presence of air affords the magnesium chelate Mg(…
Number of citations: 87 pubs.acs.org
DV Konev, CH Devillers, KV Lizgina, VE Baulin… - Journal of …, 2015 - Elsevier
Electropolymerization of unsubstituted magnesium porphine in acetonitrile solutions possessing various proton-accepting properties has been studied. The overall rate of the polymer-…
Number of citations: 25 www.sciencedirect.com
MA Vorotyntsev, DV Konev, CH Devillers… - Electrochimica …, 2011 - Elsevier
Previous publication of the authors presented evidences that electrochemical oxidation of Mg(II) porphine (fully unsubstituted porphyrin, MgP) in acetonitrile (AN) at a very low potential …
Number of citations: 53 www.sciencedirect.com
AG Skillman, JR Collins, GH Loew - Journal of the American …, 1992 - ACS Publications
Semiempirical (INDO) calculations have been performed to investigate the effect of substituents on the nature of the ir cation radical states for a series of meso-and^-substituted four-…
Number of citations: 47 pubs.acs.org
DV Konev, OI Istakova, KV Lizgina… - … съезд по общей и …, 2016 - elibrary.ru
Several years ago we have succeeded in synthesizing the very first conjugated polymer composed only of magnesium (II) porphine (MgP) building blocks (Fig. 1a)[1]. This material as a …
Number of citations: 0 elibrary.ru
OI Istakova, DV Konev, OA Goncharova… - Journal of Solid State …, 2020 - Springer
Material and charge balances in the course of the electropolymerization process of the non-substituted Mg(II) porphine (MgP) at a low oxidation potential from its acetonitrile solutions of …
Number of citations: 3 link.springer.com
DV Konev, OI Istakova, ОА Sereda, МА Shamraeva… - Electrochimica …, 2015 - Elsevier
Novel method to characterize the macromolecuar structure of an electroactive polymer deposited via electrooxidation of the corresponding monomer on the electrode surface has been …
Number of citations: 24 www.sciencedirect.com
SD Rolle, CH Devillers, S Fournier, O Heintz… - New Journal of …, 2018 - pubs.rsc.org
This article presents a Co(II) polyporphine conductive polymer easily and rapidly obtained (less than 2 h 30 min) on the surface of a glassy carbon electrode from the transformation of …
Number of citations: 14 pubs.rsc.org
CH Devillers, AKD Dime, H Cattey… - Chemical …, 2011 - pubs.rsc.org
Regioselective meso-functionalization of the totally unsubstituted magnesium(II) porphine was performed by controlled potential electrolysis with pyridine and triphenylphosphine as …
Number of citations: 35 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.